1-(Azepan-1-yl)-2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)propan-1-one
Overview
Description
1-[2-(4-Bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]azepane is a complex organic compound featuring a pyrazole ring substituted with bromine, methyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azepan-1-yl)-2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)propan-1-one typically involves multi-step reactions starting from commercially available precursors. The process often includes:
Formation of the Pyrazole Ring: This can be achieved through cyclization reactions involving hydrazines and 1,3-diketones or other suitable precursors.
Substitution Reactions: Introduction of bromine, methyl, and nitro groups onto the pyrazole ring can be carried out using electrophilic aromatic substitution reactions.
Coupling with Azepane: The final step involves coupling the substituted pyrazole with azepane using acylation reactions under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(4-Bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]azepane undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of azido or other substituted derivatives.
Scientific Research Applications
1-[2-(4-Bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]azepane has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Azepan-1-yl)-2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes .
Comparison with Similar Compounds
- 1-[2-(4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]azepane
- 1-[2-(4-Bromo-5-ethyl-3-nitro-1H-pyrazol-1-yl)propanoyl]azepane
- 1-[2-(4-Bromo-5-methyl-3-amino-1H-pyrazol-1-yl)propanoyl]azepane
Comparison:
- Uniqueness: The presence of the bromine atom and the specific substitution pattern on the pyrazole ring makes 1-(Azepan-1-yl)-2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)propan-1-one unique compared to its analogs .
- Reactivity: The bromine atom provides a site for further functionalization through substitution reactions, enhancing the compound’s versatility in synthesis .
- Applications: While similar compounds may share some applications, the specific structural features of this compound may confer unique biological or chemical properties .
Properties
IUPAC Name |
1-(azepan-1-yl)-2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN4O3/c1-9-11(14)12(18(20)21)15-17(9)10(2)13(19)16-7-5-3-4-6-8-16/h10H,3-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYOCEIQLAGTRRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C(=O)N2CCCCCC2)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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